N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
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Overview
Description
N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multicomponent reactions. One common method includes the condensation of 2-naphthol, aldehydes, and amines under specific conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and benzamide analogs, such as:
- 2-naphthol derivatives
- Benzamide derivatives
- Phenyl-substituted dienes
Uniqueness
N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c31-27(23-14-5-2-6-15-23)30-26(17-9-12-21-10-3-1-4-11-21)28(32)29-25-19-18-22-13-7-8-16-24(22)20-25/h1-20H,(H,29,32)(H,30,31)/b12-9+,26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIVKFDVWCCJHI-RONKKBLUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)NC2=CC3=CC=CC=C3C=C2)/NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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